molecular formula C19H18F3N5O2S B1192693 Elenbecestat CAS No. 1388651-30-6

Elenbecestat

Cat. No.: B1192693
CAS No.: 1388651-30-6
M. Wt: 437.4 g/mol
InChI Key: AACUJFVOHGRMTR-DPXNYUHVSA-N
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Mechanism of Action

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

The action of elenbecestat can be influenced by various factors. For instance, one study compared the safety and pharmacology of this compound in Japanese and Caucasian people . Another trial evaluated interactions with drugs commonly prescribed to the elderly . These studies suggest that factors such as ethnicity, age, and concomitant medication use can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Elenbecestat plays a crucial role in biochemical reactions by inhibiting the activity of the β-secretase enzyme. This enzyme is responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid beta peptides. This compound binds to β-secretase with high affinity, thereby preventing the enzyme from processing APP. This interaction reduces the levels of amyloid beta peptides in the brain, cerebrospinal fluid, and plasma . Additionally, this compound has been shown to have a 3.53-fold higher affinity for β-secretase 1 compared to β-secretase 2 .

Cellular Effects

This compound affects various types of cells, particularly neurons, by reducing the production of amyloid beta peptides. This reduction can lead to decreased formation of amyloid plaques, which are toxic to neurons. By lowering amyloid beta levels, this compound may help preserve neuronal function and prevent cell death. Furthermore, this compound influences cell signaling pathways involved in neuroinflammation and synaptic function, potentially improving cognitive function in Alzheimer’s disease patients .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the β-secretase enzyme, thereby inhibiting its activity. This inhibition prevents the cleavage of amyloid precursor protein, reducing the production of amyloid beta peptides. This compound’s high affinity for β-secretase 1 ensures effective inhibition, while its lower affinity for β-secretase 2 minimizes off-target effects. Additionally, this compound may modulate gene expression related to amyloid precursor protein processing and amyloid beta production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time periods. Studies have shown that this compound can reduce amyloid beta levels in the brain, cerebrospinal fluid, and plasma of animal models over time. The compound has demonstrated stability and sustained efficacy in reducing amyloid beta levels with repeated dosing. Long-term studies have indicated that this compound maintains its inhibitory effects on β-secretase, leading to prolonged reductions in amyloid beta production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Dose-dependent reductions in amyloid beta levels have been observed, with higher doses leading to greater reductions. At very high doses, some adverse effects such as headache and dizziness have been reported. In animal studies, this compound has shown acceptable tolerability across a range of doses, with no significant safety concerns observed at therapeutic doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to the processing of amyloid precursor protein. By inhibiting β-secretase, this compound reduces the cleavage of amyloid precursor protein, thereby decreasing the production of amyloid beta peptides. This inhibition affects the metabolic flux of amyloid precursor protein processing, leading to lower levels of amyloid beta in the brain and other tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily targeting the brain. The compound crosses the blood-brain barrier and accumulates in the brain, where it exerts its inhibitory effects on β-secretase. This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within the brain. This localization is crucial for its effectiveness in reducing amyloid beta levels .

Subcellular Localization

The subcellular localization of this compound is primarily within the endosomes, where β-secretase is active. By targeting this compartment, this compound effectively inhibits β-secretase activity and reduces amyloid beta production. The compound’s localization to endosomes is facilitated by specific targeting signals and post-translational modifications that direct it to this compartment .

Preparation Methods

The synthesis of elenbecestat involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired molecular structure . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Elenbecestat undergoes several types of chemical reactions, including:

    Oxidation and Reduction: These reactions are essential in the synthesis and modification of this compound, affecting its pharmacokinetic properties.

    Substitution Reactions:

    Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of this compound into its constituent parts.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Elenbecestat has been extensively studied for its potential in treating Alzheimer’s disease. Its primary application is in the inhibition of BACE1, which reduces the production of amyloid-beta peptides . This reduction is believed to slow the progression of Alzheimer’s disease by preventing the formation of amyloid plaques in the brain . Additionally, this compound has been investigated in various clinical trials to evaluate its safety, tolerability, and efficacy in patients with early Alzheimer’s disease .

Beyond Alzheimer’s disease, this compound’s mechanism of action has implications for other neurodegenerative disorders characterized by amyloid-beta accumulation. Research is ongoing to explore its potential in these areas.

Properties

IUPAC Name

N-[3-[(4aS,5R,7aS)-2-amino-5-methyl-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O2S/c1-9-12-7-30-18(23)27-19(12,8-29-9)11-4-10(2-3-13(11)20)26-17(28)15-6-24-14(5-25-15)16(21)22/h2-6,9,12,16H,7-8H2,1H3,(H2,23,27)(H,26,28)/t9-,12-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACUJFVOHGRMTR-DPXNYUHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388651-30-6
Record name Elenbecestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388651306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elenbecestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15391
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELENBECESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXJ96XL94H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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